5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H16F3N3O2 and its molecular weight is 291.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 436088-41-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of this compound is C12H16F3N3O2, with a molecular weight of approximately 291.27 g/mol. The compound features a complex heterocyclic structure that contributes to its diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds within the pyrazolo[1,5-a]pyrimidine class. For instance, derivatives similar to 5-tert-butyl-7-trifluoromethyl have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in the inflammatory process. In vitro assays indicated that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Compound | COX-2 IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
---|---|---|---|
Derivative A | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |
Derivative B | 0.04 ± 0.02 | Indomethacin | 9.17 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, it demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells. For example, one study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative effects . Additionally, the compound was found to inhibit lung metastasis in animal models more effectively than known treatments like TAE226.
Structure-Activity Relationships (SAR)
The structure of 5-tert-butyl-7-trifluoromethyl plays a crucial role in its biological activity. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish its pharmacological effects. For instance:
- The presence of electron-withdrawing groups such as trifluoromethyl enhances activity against various targets.
- Alkyl substitutions at specific positions can improve selectivity and potency against cancer cells while reducing toxicity to normal cells.
Toxicity and Safety Profile
Toxicity studies have shown that the compound exhibits a favorable safety profile in animal models at high doses (up to 2000 mg/kg) without acute toxicity signs . Long-term studies are necessary to fully establish its safety for therapeutic use.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Inflammation Model : In carrageenan-induced paw edema tests, derivatives showed significant reduction in inflammation compared to control groups.
- Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in metastatic nodules over a treatment period of 30 days.
Propriétés
IUPAC Name |
5-tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-11(2,3)7-5-8(12(13,14)15)18-9(16-7)4-6(17-18)10(19)20/h4,7-8,16H,5H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBBJYORBOEOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420919 |
Source
|
Record name | 5-tert-Butyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-41-4 |
Source
|
Record name | 5-tert-Butyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30420919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.